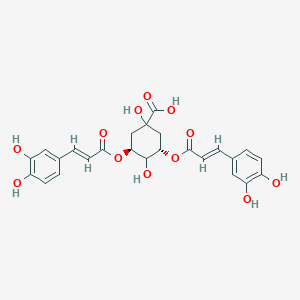
3,5-Di-caffeoylquinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Di-caffeoylquinic acid is a carboxylic ester that is the diester obtained by the condensation of the hydroxy groups at positions 3 and 5 of (−)-quinic acid with the carboxy group of trans-caffeic acid . This compound is naturally occurring in many plants such as Helichrysum populifolium, Ipomoea batatas, Centella asiatica, Aster scaber, and green coffee beans . It exhibits hepatoprotective and cytotoxic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-caffeoylquinic acid involves the esterification of caffeic acid with quinic acid. This reaction typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired diester. For example, the esterification can be carried out using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as green coffee beans or other plants rich in this compound. The extraction process typically involves solvent extraction followed by purification steps like column chromatography to isolate the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Di-caffeoylquinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinic acid derivatives, while reduction can yield caffeic acid derivatives .
Aplicaciones Científicas De Investigación
3,5-Di-caffeoylquinic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,5-Di-caffeoylquinic acid involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The compound exerts its effects by scavenging free radicals and reducing oxidative stress.
Neuroprotection: It disrupts amyloid-beta self-aggregation by interacting with specific phenolic hydroxyl and amino acid residues, particularly at Met-35 in amyloid-beta.
Anti-Adipogenic Effects: The compound inhibits lipid accumulation in adipose cells by enhancing the expression of heme oxygenase-1 and reducing fatty acid anabolism.
Comparación Con Compuestos Similares
- 3,4-Di-caffeoylquinic acid
- 4,5-Di-caffeoylquinic acid
- 1,3-Di-caffeoylquinic acid
- Chlorogenic acid (3-caffeoylquinic acid)
Uniqueness: 3,5-Di-caffeoylquinic acid is unique due to its specific esterification at positions 3 and 5 of quinic acid, which imparts distinct biological activities and higher bioavailability compared to other isomers .
Propiedades
Fórmula molecular |
C25H24O12 |
|---|---|
Peso molecular |
516.4 g/mol |
Nombre IUPAC |
(3S,5S)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m0/s1 |
Clave InChI |
KRZBCHWVBQOTNZ-KBGJWNOUSA-N |
SMILES isomérico |
C1C(C[C@@H](C([C@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O |
SMILES canónico |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


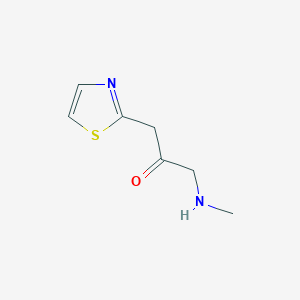
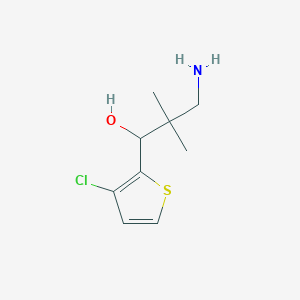
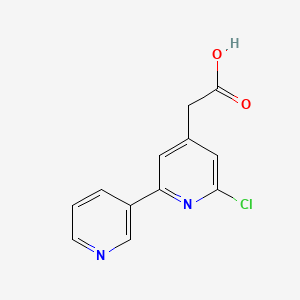
![2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)-](/img/structure/B13145957.png)
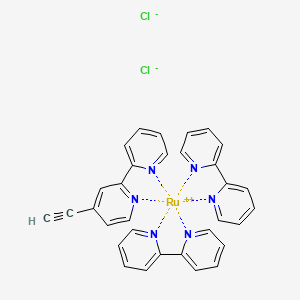
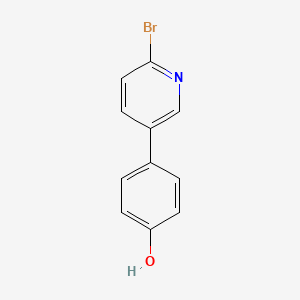

![benzhydryl (2S,5R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13145975.png)

![9,10-Anthracenedione, 1-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-](/img/structure/B13145980.png)
![6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride](/img/structure/B13145988.png)

![5,7-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B13145993.png)
![5,10-Dioxa-2,8-diazadodecanoicacid,7-carboxy-3-[3-[[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]amino]propyl]-11,11-dimethyl-4,9-dioxo-,1-(9H-fluoren-9-ylmethyl)ester,(3S,7S)-](/img/structure/B13146009.png)
